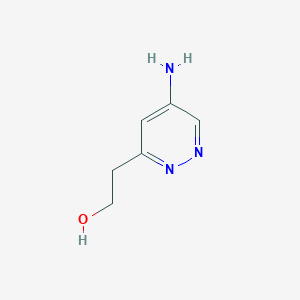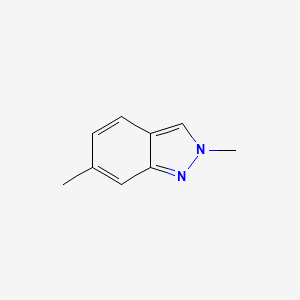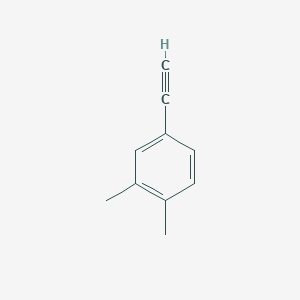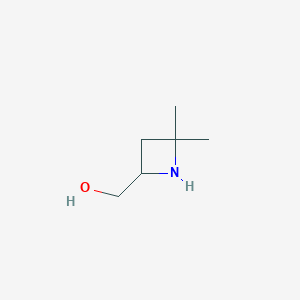![molecular formula C7H7BO3 B11924108 Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
Benzo[c][1,2]oxaborole-1,7(3H)-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c][1,2]oxaborole-1,7(3H)-diol is a boron-containing heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by a fused benzene and oxaborole ring system, which imparts distinct reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,2]oxaborole-1,7(3H)-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-aminophenols with boronic acids or boronates, followed by cyclization to form the oxaborole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[c][1,2]oxaborole-1,7(3H)-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the boron center, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Benzo[c][1,2]oxaborole-1,7(3H)-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzo[c][1,2]oxaborole-1,7(3H)-diol involves its interaction with specific molecular targets. For instance, it inhibits leucyl-tRNA synthetase by forming a stable adduct with the enzyme, thereby blocking protein synthesis in microorganisms . This mechanism is crucial for its antimicrobial activity and highlights its potential as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Tavaborole: Another boron-containing compound used as an antifungal agent.
Epetraborole: A benzoxaborole derivative with activity against mycobacterial infections.
Uniqueness: Benzo[c][1,2]oxaborole-1,7(3H)-diol is unique due to its specific ring structure and the presence of both hydroxyl and boron functional groups. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H7BO3 |
|---|---|
Molekulargewicht |
149.94 g/mol |
IUPAC-Name |
1-hydroxy-3H-2,1-benzoxaborol-7-ol |
InChI |
InChI=1S/C7H7BO3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9-10H,4H2 |
InChI-Schlüssel |
DKZISWIZAVMUEX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)



![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)



![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)




